Product packaging for Tribenzylamine(Cat. No.:CAS No. 620-40-6)

Tribenzylamine

Cat. No.: B1683019
CAS No.: 620-40-6
M. Wt: 287.4 g/mol
InChI Key: MXHTZQSKTCCMFG-UHFFFAOYSA-N
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Description

Tribenzylamine, with the molecular formula C21H21N, is a symmetrical tertiary amine appearing as a white solid . It is characterized by a central nitrogen atom bonded to three benzyl groups, giving it a molecular weight of 287.41 g/mol . This compound has a melting point of 91-94 °C and is insoluble in water but readily soluble in various organic solvents, including ethanol, chloroform, and toluene . This amine holds a significant place in the history of organic synthesis, being one of the first compounds successfully produced via the Leuckart reaction . Today, it maintains its relevance as a common target and model compound in the development of novel synthetic methodologies . Its research applications include serving as a substrate in ruthenium-catalyzed N-alkylation reactions and in studies exploring borrowing hydrogen methodology, which allows for the selective alkylation of amines using alcohols . It is also used in catalytic reactions involving aqueous ammonia and alcohols . Handling and Safety: this compound may cause an allergic skin reaction and is harmful to aquatic life . Appropriate personal protective equipment, including protective gloves, is recommended. Contaminated work clothing should not be allowed out of the workplace . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N B1683019 Tribenzylamine CAS No. 620-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzyl-1-phenylmethanamine
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InChI

InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
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InChI Key

MXHTZQSKTCCMFG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
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Molecular Formula

C21H21N
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DSSTOX Substance ID

DTXSID5047031
Record name Tribenzylamine
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Molecular Weight

287.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Tribenzylamine
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CAS No.

620-40-6
Record name Tribenzylamine
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Record name Tribenzylamine
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Record name Benzenemethanamine, N,N-bis(phenylmethyl)-
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Record name TRIBENZYLAMINE
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Synthetic Methodologies for Tribenzylamine and Its Derivatives

Reductive Amination Approaches

Catalytic Systems for Enhanced Reductive Amination Efficiency

Reductive amination stands as a fundamental method for the synthesis of amines, including tertiary amines like tribenzylamine ijrpr.com. Significant advancements have been made in developing efficient catalytic systems to enhance the selectivity and yield of these reactions.

Historically, noble transition metals such as palladium (Pd), platinum (Pt), and gold (Au)-based catalysts have been widely employed in reductive amination processes researchgate.net. More recently, research has focused on developing heterogeneous catalysts that offer improved efficiency and sustainability. For instance, heterogeneous zirconium-based catalysts, including ZrO₂ or ZrO(OH)₂, have demonstrated high efficiency in the reductive amination of aromatic aldehydes. An example includes achieving a 95.8% yield with 100% selectivity for N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)methanamine researchgate.net.

Beyond noble metals and zirconium, other catalytic systems have shown promise:

Cobalt (Co) catalysts: These have been developed for the synthesis of primary amines via reductive amination, utilizing hydrogen and aqueous ammonia (B1221849) under mild conditions (e.g., 50°C and 10 bar H₂ pressure). Such systems have been reported to outperform commercially available noble metal catalysts d-nb.info.

Ruthenium (Ru) complexes: The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ catalytic system is effective for the reductive amination of aldehydes with anilines, yielding secondary and tertiary amines organic-chemistry.org.

Dibutyltin dichloride: This compound catalyzes the direct reductive amination of aldehydes and ketones in the presence of phenylsilane (B129415) as a stoichiometric reductant organic-chemistry.org.

Electrochemical methods: Emerging electrochemical reductive amination approaches, particularly those utilizing inner-sphere routes with heterogeneous electrocatalysts like silver, show potential for synthesizing amines such as benzylamine (B48309) from benzaldehyde (B42025) and ammonia, achieving Faradaic efficiencies of approximately 80% caltech.edu.

Table 1 summarizes some catalytic systems and their reported efficiencies in reductive amination.

Table 1: Catalytic Systems for Reductive Amination Efficiency

Catalyst TypeSubstrate ClassExample ApplicationReported Yield/EfficiencyReference
Zirconium-based (ZrO₂, ZrO(OH)₂)Aromatic AldehydesN,N-dimethyl-1-(3,4,5-trimethoxyphenyl)methanamine95.8% yield, 100% selectivity researchgate.net researchgate.net
Cobalt (Co)Ketones/AldehydesPrimary amines (e.g., from acetophenone)84–99% yield d-nb.info d-nb.info
[RuCl₂(p-cymene)]₂/Ph₂SiH₂Aldehydes with AnilinesSecondary and tertiary aminesGood yields organic-chemistry.org organic-chemistry.org
Dibutyltin dichlorideAldehydes and KetonesDirect reductive amination with phenylsilane- organic-chemistry.org organic-chemistry.org
Silver electrocatalystBenzaldehydeBenzylamine from benzaldehyde and ammonia (electrochemical)~80% Faradaic efficiency caltech.edu caltech.edu

Note: This table is designed to be interactive, allowing for sorting and filtering based on column headers in a digital format.

Mannich Reaction in this compound Derivative Synthesis

The Mannich reaction is a significant three-component condensation reaction in organic chemistry, involving an active hydrogen-containing compound (typically an α-CH-acidic compound like a carbonyl compound), formaldehyde, and a primary or secondary amine (or ammonia) lingayasvidyapeeth.edu.inwikipedia.org. This reaction leads to the formation of β-amino-carbonyl compounds, known as Mannich bases wikipedia.org. It is crucial to note that tertiary amines, such as this compound, lack the necessary N-H proton to participate directly in the initial Schiff base formation step of the Mannich reaction wikipedia.org.

Despite this, the Mannich reaction plays a role in the synthesis of this compound derivatives. For instance, a this compound derivative has been synthesized by reacting a compound with benzylamine and formaldehyde, which proceeds via the Mannich reaction google.com. In this context, benzylamine, being a primary amine, participates in the Mannich step, and subsequent reactions lead to the formation of the this compound derivative.

The Mannich reaction is highly valued for its utility in the aminoalkylation of aromatic substrates and for the synthesis and modification of biologically active compounds lingayasvidyapeeth.edu.in. Its broad applicability extends to the preparation of various crucial chemical entities, including peptides, nucleotides, antibiotics, alkaloids, agro-chemicals, and components for paints, resins, and other industrial additives and catalysts lingayasvidyapeeth.edu.in.

Bio-based Synthesis Routes for this compound

In response to global energy and environmental concerns, there is a growing emphasis on developing bio-based monomers and polymers researchgate.net. This shift includes exploring sustainable routes for synthesizing compounds like this compound.

Synthesis from Triolein (B1671897) and Other Vegetable Oil Feedstocks

A notable advancement in sustainable chemistry is the development of practical methods for synthesizing this compound from renewable vegetable oil feedstocks researchgate.net. Specifically, triolein, a major constituent of rapeseed oil, has been successfully utilized as a starting material for the synthesis of novel trialdehyde, this compound, and triamine compounds researchgate.net.

One patented methodology details the synthesis of vegetable oil-based glycerol (B35011) this compound. This process involves the reaction of vegetable oil-based glycerol trialdehyde with benzylamine, using dichloromethane (B109758) as a solvent and sodium borohydride (B1222165) as a reducing agent google.com. This demonstrates a viable pathway for deriving complex amines from renewable lipid sources.

Development of Bio-monomers from this compound

The this compound and triamine compounds derived from triolein are not merely end-products but also serve as potential bio-monomers for the production of various polymers, such as polyurea and polyamide researchgate.net. These bio-monomers are particularly interesting for the synthesis of hyperbranched polyurea, which holds promise for applications in advanced materials, including optical, electronic, magnetic, and nano-materials researchgate.net.

The development of bio-based aromatic monomers, including those potentially derived from this compound, is crucial for fostering a more sustainable plastic economy. These novel monomers can impart new functionalities to polymers, enabling high-end applications such as self-healing materials, conductive materials, ion exchange materials, and components for new biomedical devices, sensors, and micro-electronics maastrichtuniversity.nl.

Novel Synthetic Methodologies and Future Directions

The field of organic synthesis is continuously evolving, with a strong focus on developing novel, efficient, and sustainable methodologies. Future trends in the synthesis of compounds like this compound are aligned with principles of green chemistry, aiming to minimize hazardous substances, energy consumption, and waste generation solubilityofthings.com.

Key emerging trends and future directions include:

Advanced Catalysis: Continued development of innovative catalysts, including transition metal catalysts and organocatalysts, is crucial for achieving enhanced selectivity and efficiency under milder reaction conditions solubilityofthings.com.

Automation and Robotics: The integration of robotics and automated systems into synthetic processes is expected to increase throughput and reduce human error, facilitating high-throughput experimentation and discovery solubilityofthings.com.

Machine Learning and Artificial Intelligence (AI): AI and machine learning are being increasingly employed to predict reaction outcomes and optimize synthetic pathways, significantly accelerating the pace of chemical research and development solubilityofthings.com.

Biocatalysis: The utilization of enzymes as catalysts is gaining traction due to their high selectivity and efficiency, often allowing reactions to proceed under mild, environmentally friendly conditions solubilityofthings.com.

Beyond these broad trends, specific novel synthetic methodologies relevant to this compound and its derivatives are also being explored. For instance, a "gyroscope-inspired this compound hemicryptophane" has been synthesized in three steps under mild conditions. This route offers a promising pathway for preparing hemicryptophanes with multiple rotators, enabling the exploration of molecular mechanics nih.gov.

Furthermore, this compound itself can play a role in novel catalytic systems. Ortho-palladated complexes of this compound have been investigated as efficient catalysts in C-N cross-coupling reactions and Heck cross-coupling reactions, demonstrating their activity and potential in facilitating important bond formations researchgate.net. These developments highlight the ongoing innovation in synthetic chemistry, pushing towards more precise, efficient, and sustainable routes for complex molecules.

Chemical Reactivity and Reaction Mechanisms of Tribenzylamine

Oxidation Reactions

Tribenzylamine participates in various oxidation reactions, often leading to the formation of imines and other nitrogen-containing compounds.

Aerobic Oxidative Condensation to Imines (e.g., N-benzylidene benzylamine)

This compound can undergo aerobic oxidative condensation to form imines, such as N-benzylidene benzylamine (B48309). chemicalbook.comscientificlabs.co.uk This transformation can be facilitated by different catalytic systems. For instance, supported gold nanoparticles are effective catalysts for the oxidation of benzylamines, including secondary and tertiary ones like this compound, to N-benzylidene benzylamines using molecular oxygen as the oxidant. capes.gov.brresearchgate.net

Another notable catalytic system involves anatase TiO₂ under visible-light irradiation. In this process, this compound can be oxidized, yielding N-benzylidene benzylamine, along with dibenzylamine (B1670424) and benzaldehyde (B42025). nih.govresearchgate.net The conversion rate for this compound in such systems can be around 50%. nih.gov

The product distribution from the visible-light-induced photocatalytic aerobic oxidation of this compound on TiO₂ is summarized in the table below:

ProductYield (%) nih.gov
N-benzylidene benzylamine27
Dibenzylamine24
Benzaldehyde39
Conversion50

Metal-organic frameworks (MOFs), specifically MIL-101(Cr) with substituted terephthalate (B1205515) linkers, have also been shown to promote the aerobic oxidation of benzylamines, including di- and tribenzylamines, to N-benzylidene benzylamine. upv.es

Mechanistic Investigations of this compound Oxidation

Mechanistic studies of the aerobic oxidation of benzylic amines, including this compound, to imines on TiO₂ under visible light suggest an oxygen-transfer mechanism. This mechanism involves the initial formation of a carbonyl compound, which subsequently condenses with an amine to produce the imine. nih.gov The visible-light response of this system is attributed to the creation of a surface complex formed by the adsorption of the benzylic amine onto the TiO₂ surface. nih.govresearchgate.net The catalytic activity of TiO₂ is understood to involve a dual role: activating the N-H bond through the generation of H-dissociated benzyl (B1604629) amine species and forming new donor levels that facilitate the activation of molecular oxygen. researchgate.net

For gold-catalyzed aerobic oxidative condensation, the efficiency of the catalyst is observed to increase exponentially as the average particle size of the gold nanoparticles is reduced. Similarly, the turnover frequency (TOF) of the reaction increases with a decrease in the gold crystallite size. researchgate.net

Debenzylation Reactions

This compound can undergo debenzylation, a crucial reaction for the removal of benzyl protecting groups or the synthesis of less substituted amines.

Debenzylation in the Presence of Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)

Ceric ammonium nitrate (CAN) is a potent reagent widely employed in organic synthesis, recognized for its oxidizing capabilities. researchgate.net this compound can be debenzylated in the presence of CAN to yield dibenzylamine. chemicalbook.comscientificlabs.co.uk The treatment of various N-benzyl tertiary amines with aqueous CAN leads to N-debenzylation, affording the corresponding secondary amine. researchgate.netrsc.orgox.ac.uk This reaction is particularly noted for its ability to achieve mono-debenzylation of benzyl tertiary amines. researchgate.net

Chemo-selective Debenzylation Strategies

Chemoselective debenzylation is a key aspect when dealing with complex molecules containing multiple protecting groups. CAN-mediated debenzylation of N-benzyl tertiary amines demonstrates chemoselectivity, as it can occur in the presence of other functional groups such as N-benzyl amides, O-benzyl ethers, O-benzyl esters, O-benzyl phenolates, and S-benzyl ethers. researchgate.netrsc.org This selectivity contrasts with traditional methods like hydrogenolysis over heterogeneous palladium catalysts, where achieving selective mono- or di-N-debenzylation is often challenging, and incompatibility with other hydrogenolyzable groups can arise. ox.ac.uk

Beyond CAN, N-iodosuccinimide (NIS) has also been shown to effect debenzylation of dibenzylamines. This method offers a tuneable approach for selective mono- or didebenzylation in multifunctionalized substrates, including carbohydrate and amino acid derivatives, especially when neighboring oxygen functionalities are present. ox.ac.uk

C-N Bond Formation Reactions

This compound plays a role as a nitrogen group source in various chemical reactions that involve the formation of C-N bonds. chemicalbook.comscientificlabs.co.uk The synthesis of nitrogen-containing compounds is a fundamental area in organic chemistry, with applications ranging from natural products to pharmaceuticals and agrochemicals. tcichemicals.comnih.gov

Palladium-catalyzed C-N cross-coupling reactions are particularly significant for the synthesis of tertiary aryl amines. researchgate.net Dimeric ortho-palladated complexes derived from this compound have been investigated and found to be efficient catalysts for C-N cross-coupling reactions. These catalytic systems enable the production of substituted tertiary aryl amines in excellent yields and within short reaction times. researchgate.net Furthermore, these ortho-palladated complexes are reported to exhibit stability and are not sensitive to air and moisture, making them practical for synthetic applications. researchgate.net

Coordination Chemistry and Ligand Properties

This compound acts as a ligand, forming complexes with various metal ions. Its coordination properties are influenced by the steric bulk of its three benzyl groups and the electron-rich nature of its aromatic systems.

This compound as a Ligand in Metal Complex Formation

As a tertiary amine, this compound can serve as an N-donor ligand in the formation of metal complexes. researchgate.net The coordination properties of amines towards metal ions are modulated by factors such as the number and basicity of nitrogen atoms, chelate ring sizes, degree of N-functionalization, and the nature of the solvent. researchgate.net While specific examples of this compound directly forming first-sphere coordination complexes with transition metals are not extensively detailed in the provided snippets, its role as an N-donor ligand implies its ability to contribute lone pairs of electrons to a central metal ion. chemguide.co.uk

Second-Sphere Coordination Complexes of this compound with Metal Chlorides

This compound has been shown to participate in the formation of second-sphere coordination complexes, particularly with hexachlorometallate anions like [MCl₆] (where M = Sn, Re, Te). tandfonline.comresearchgate.net In these complexes, the primary driving force for the encapsulation and recognition of the [MCl₆] anions by this compound is second-sphere coordination through hydrogen bonding. tandfonline.comresearchgate.net Specifically, N–H···Cl–M and C–H···Cl–M hydrogen bonds play a crucial role in forming new layered structures. tandfonline.comresearchgate.net This highlights this compound's ability to engage in weak intermolecular interactions with the primary coordination sphere of a metal ion. tandfonline.com

Structural Characterization of this compound Metal Complexes

The structural characterization of this compound metal complexes, particularly its second-sphere coordination complexes, is typically achieved through techniques such as spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction. tandfonline.comresearchgate.net These methods provide detailed insights into the arrangement of the ligand around the metal center and the nature of the interactions, such as the hydrogen bonding networks observed in the second-sphere complexes with [MCl₆] anions. tandfonline.comresearchgate.net

Reactions with Halogens and Interhalogen Molecules

This compound exhibits specific reactivity with halogens, particularly molecular bromine and tribromide ion, involving the formation of transient charge-transfer complexes and subsequent oxidative cleavage.

Kinetics and Products of Reaction with Molecular Bromine and Tribromide Ion

A kinetic study of the reaction between this compound and molecular bromine (Br₂) in 1,2-dichloroethane (B1671644) at 25 °C revealed the transient formation of a 1:1 this compound·Br₂ charge-transfer complex. rsc.orgresearchgate.net This complex has a formation constant (Kf) of 9.7(1.0) L mol⁻¹. rsc.orgresearchgate.net Following the formation of this complex, a fast oxidation-reduction reaction occurs, leading to the production of N,N-dibenzylbenzylidenaminium bromide and hydrogen bromide (HBr). rsc.orgresearchgate.net The HBr is subsequently captured by unreacted this compound, forming tribenzylammonium bromide. rsc.org Both of these bromide salts are then rapidly converted into their corresponding tribromides through association with any remaining molecular bromine. rsc.orgresearchgate.net

The tribromides are then consumed at a significantly slower rate through the oxidative cleavage of the amine. rsc.orgresearchgate.net Tetrabutylammonium tribromide has been independently shown to react slowly with this compound via two processes at 25 °C:

A bromide-assisted elimination of HBr from the 1:1 amine·Br₂ charge-transfer complex, with a rate constant (k₂Br₃⁻) of 3.1(0.4) × 10⁻⁴ L mol⁻¹ s⁻¹. rsc.orgresearchgate.net

An unassisted elimination of HBr from the 1:1 amine·Br₂ charge-transfer complex, with a rate constant (k₂Br₂) of ≥ 8.9 × 10² L mol⁻¹ s⁻¹. rsc.orgresearchgate.net

The initial crystalline product previously reported as a 1:1 amine·Br₂ adduct, (C₆H₅CH₂)₃NBr⁺Br⁻, was re-investigated and found to be a mixture of tribenzylammonium and N,N-dibenzylbenzylidenaminium tribromides. rsc.orgresearchgate.net

Table 1: Kinetic Parameters for the Reaction of this compound with Bromine Species at 25 °C in 1,2-Dichloroethane

ParameterValueDescription
Formation Constant (Kf) of this compound·Br₂ Charge-Transfer Complex9.7(1.0) L mol⁻¹Equilibrium constant for the formation of the initial charge-transfer complex. rsc.orgresearchgate.net
Rate Constant (k₂Br₃⁻) for Bromide-Assisted Reaction with Tribromide Ion3.1(0.4) × 10⁻⁴ L mol⁻¹ s⁻¹Rate constant for the slower, bromide-assisted oxidative cleavage. rsc.orgresearchgate.net
Rate Constant (k₂Br₂) for Unassisted Reaction with Molecular Bromine≥ 8.9 × 10² L mol⁻¹ s⁻¹Rate constant for the faster, unassisted elimination of HBr. rsc.orgresearchgate.net

Formation of Charge-Transfer Complexes and Ionic Adducts

The interaction between this compound and halogens, specifically bromine, involves the transient formation of a 1:1 charge-transfer complex. rsc.orgresearchgate.net In these complexes, charge is incompletely transferred from the donor (this compound, acting as a Lewis base) to the acceptor (bromine, acting as a Lewis acid). libretexts.org Such charge-transfer complexes exhibit characteristic absorption bands in their spectra, distinct from those of the individual components. libretexts.org While the initial 1:1 adduct of this compound and bromine was once reported as an ionic form, (C₆H₅CH₂)₃NBr⁺Br⁻, later studies clarified it to be a mixture of tribenzylammonium and N,N-dibenzylbenzylidenaminium tribromides, indicating the rapid transformation of the initial charge-transfer complex into ionic adducts and subsequent products. rsc.orgresearchgate.net The formation of such complexes is a common feature in the reactions of amines with halogens, where the nitrogen lone pair interacts with the halogen to form a molecular complex. gre.ac.uk

Hydrolysis Reaction Kinetics

C-H Activation and Intermolecular Hydrogen Transfer

This compound is known to undergo C-H activation and subsequent intermolecular hydrogen transfer, a process that can be promoted by specific metal halides. This reactivity is a significant area of study, particularly concerning the formation of various nitrogen-containing compounds acs.orgacs.orgnih.gov.

Promotion by Tungsten Hexachloride (WCl6)

The C-H activation and intermolecular hydrogen transfer of this compound are notably promoted by tungsten hexachloride (WCl6). A 1:1 molar reaction between WCl6 and this compound (tba) in dichloromethane (B109758) selectively yields a mixture of iminium and ammonium salts in equimolar amounts acs.orgacs.orgnih.govbiocrick.comchemfaces.com. This reaction represents a rare instance of a well-defined interaction between a high-valent metal halide and a tertiary amine, offering valuable insights into the activation of amine C-H bonds acs.org.

Formation of Iminium and Ammonium Salts

The reaction between WCl6 and this compound results in the formation of two distinct ionic species: the iminium salt [(PhCH₂)₂N=CHPh][WCl₆] and the ammonium salt [tbaH][WCl₆] acs.orgacs.orgnih.govbiocrick.comchemfaces.com. These products have been thoroughly characterized using a combination of spectroscopic methods, analytical techniques, and X-ray diffractometry, confirming their structures and compositions acs.orgacs.orgnih.gov.

The formation of these salts highlights the ability of WCl6 to facilitate both C-H bond cleavage and subsequent hydrogen transfer, leading to the generation of new carbon-nitrogen bonds within the this compound framework.

Table 1: Products of this compound C-H Activation with WCl6

Product TypeChemical FormulaStoichiometric Ratio (WCl6:this compound)Characterization Methods
Iminium Salt[(PhCH₂)₂N=CHPh][WCl₆]1:1Spectroscopic methods, analytical methods, X-ray diffractometry acs.orgacs.orgnih.gov
Ammonium Salt[tbaH][WCl₆]1:1Spectroscopic methods, analytical methods, X-ray diffractometry acs.orgacs.orgnih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Aspects

Density Functional Theory (DFT) calculations have been extensively employed to gain a deeper understanding of the mechanistic aspects underlying the WCl6-promoted C-H activation and intermolecular hydrogen transfer of this compound acs.orgacs.orgnih.govchemfaces.com. DFT is a powerful computational tool used to analyze reaction mechanisms, properties, associated energies, and the stability of various molecular systems .

These calculations aid in comprehending the intricate pathways involved in the amine-to-tungsten electron transfer and the subsequent C-H bond cleavage, providing theoretical support for the experimentally observed formation of iminium and ammonium species acs.orgacs.orgnih.gov. By comparing activation energies of proposed pathways, DFT helps to identify thermodynamically favored routes for these complex reactions .

Compound Names and PubChem CIDs

Advanced Characterization Techniques in Tribenzylamine Research

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure and functional groups present in tribenzylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, characteristic resonances are observed for both the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic protons typically appear as a multiplet in the δ 7.28–7.34 ppm range, corresponding to the 15 protons of the three phenyl rings. The benzylic methylene protons (N–CH₂) resonate as a singlet around δ 3.72 ppm, representing the 6 equivalent protons adjacent to the nitrogen atom . These distinct signals confirm the presence of the three benzyl (B1604629) groups symmetrically attached to the nitrogen.

¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon skeleton. While specific detailed ¹³C NMR data for this compound itself was less common in direct searches, general principles apply. The aromatic carbons would typically appear in the δ 120-140 ppm range, while the benzylic carbons (N–CH₂) would resonate further upfield, distinct from the aromatic signals wisc.edu. The symmetry of this compound would result in fewer unique carbon signals than an unsymmetrical analogue.

Table 1: Typical NMR Chemical Shifts for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityNumber of Protons/CarbonsAssignment
¹H7.28–7.34m15HAr–H
¹H3.72s6HN–CH₂
¹³C(Approx. 120-140)-18CAr–C
¹³C(Approx. 50-60)-3CN–CH₂

Note: Exact ¹³C NMR values for this compound were not consistently found in the provided search snippets, but general ranges for aromatic and benzylic carbons are included based on typical chemical shift tables.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within this compound by analyzing its vibrational modes. Key absorption bands in the FT-IR spectrum of this compound confirm its structure:

C–H Aromatic Stretches: Peaks around 3020 cm⁻¹ are characteristic of C–H stretching vibrations in aromatic rings .

C–H Aliphatic Stretches: Absorption bands around 2800 cm⁻¹ are attributed to the C–H stretching vibrations of the aliphatic methylene groups (–CH₂) .

C–N Stretch: A significant peak at approximately 1180 cm⁻¹ corresponds to the C–N stretching vibration, confirming the tertiary amine functional group .

These distinct absorption patterns serve as a fingerprint for the presence of benzyl groups and the tertiary amine moiety in this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3020C–H aromatic stretch
2800C–H aliphatic stretch
1180C–N stretch

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) are powerful techniques for determining the molecular weight and structural fragments of this compound, as well as for its use as an analytical standard.

Mass Spectrometry (MS): The mass spectrum of this compound (C₂₁H₂₁N) typically shows a prominent molecular ion peak (M⁺) at m/z 287.4, confirming its molecular weight chemicalbook.com. Fragmentation patterns observed in the mass spectrum provide further structural confirmation. Key fragments include peaks at m/z 196 (corresponding to [(PhCH₂)₂N⁺]), m/z 210 (attributable to [(PhCH₂)₂NCH₂⁺]), and a characteristic peak at m/z 91 (representing the benzyl cation [PhCH₂⁺]) chemicalbook.com. These fragmentation pathways are indicative of the cleavage of the C-N and C-C bonds within the benzylamine (B48309) structure.

Ion Mobility Spectrometry (IMS): this compound serves as a valuable chemical standard in IMS due to its predictable drift times and significant steric effects . Its bulky benzyl groups influence its mobility, making it useful for calibration in IMS instruments . It behaves like an analyte ion, meaning its mobility is affected by low levels of contamination in the buffer gas, making it a suitable mobility standard to ensure accurate reduced mobility values nih.govresearchgate.net. The mobility shifts of this compound, along with other compounds, have been studied in the presence of shift reagents, demonstrating that these shifts depend on both ion masses and the interaction energies of the ion:shift reagent adducts chemrxiv.org.

Table 3: Mass Spectrometry Data for this compound

m/z ValueIon Assignment
287.4Molecular Ion (M⁺)
210[(PhCH₂)₂NCH₂⁺]
196[(PhCH₂)₂N⁺]
91[PhCH₂⁺] (Benzyl cation)

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for monitoring chemical reactions involving this compound, particularly when a reactant, product, or intermediate exhibits a characteristic absorption in the UV-Vis range. This method relies on the principle that absorbance is directly proportional to the concentration of the absorbing species, allowing for real-time tracking of reaction progress researchgate.netspectroscopyonline.comthermofisher.com.

While specific UV-Vis absorption maximum (λmax) values for this compound itself for direct reaction monitoring were not extensively detailed in the provided snippets, its utility in analytical methods like High-Performance Liquid Chromatography (HPLC) often involves UV detection. For instance, this compound can be monitored using UV detection at 200 nm in HPLC methods, indicating its absorption in the UV region due to the presence of the aromatic benzyl groups sielc.comsielc.com. This capability allows researchers to observe the formation or consumption of this compound during a reaction by monitoring changes in absorbance at a specific wavelength, thereby providing insights into reaction kinetics and mechanisms researchgate.netspectroscopyonline.comthermofisher.com.

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS)

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the solid-state structure of this compound.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive technique for determining the precise three-dimensional molecular and crystal structure of this compound. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation in the crystalline state iucr.orgresearchgate.netuhu-ciqso.es.

Studies have shown that this compound crystallizes in a monoclinic system with the space group P2₁/a iucr.org. The molecule adopts a propeller-shaped conformation, where the three benzyl groups are arranged around the central nitrogen atom iucr.org. This propeller shape is largely influenced by steric hindrance between the bulky benzyl substituents iucr.org.

Detailed crystal data for this compound at approximately -70°C includes:

Unit Cell Dimensions: a = 21.076 Å, b = 9.015 Å, c = 8.917 Å iucr.org.

Beta Angle (β): 93.9° iucr.org.

Unit Cell Volume (V): 1960.4 ų iucr.org.

Number of Molecules per Unit Cell (Z): 4 iucr.org.

Calculated Density (Dx): 1.129 g·cm⁻³ iucr.org.

At room temperature, slightly different cell dimensions have been reported: a = 21.86 Å, b = 8.92 Å, c = 9.02 Å, and β = 95.0° iucr.org. The consistency of these parameters across different temperatures indicates the stability of its crystalline form iucr.org. SC-XRD is crucial for validating the proposed chemical structure and understanding the packing arrangements in the solid state.

Table 4: Single-Crystal X-ray Diffraction Data for this compound (at -70°C)

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP2₁/a-
a21.076Å
b9.015Å
c8.917Å
β93.9°
Volume (V)1960.4ų
Z (Molecules/cell)4-
Calculated Density (Dx)1.129g·cm⁻³
ConformationPropeller-shaped-

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect in material science, particularly for pharmaceutical solids and their stability nih.gov. This compound has been observed to exhibit polymorphic forms. Notably, it can form a van der Waals complex with sulfur dioxide (SO₂), a characteristic not observed in simpler amines like dibenzylamine (B1670424). This polymorphic behavior can influence its stability, especially in environmental contexts fishersci.be. Research into polymorphism provides insights into the solid-state properties and potential applications of this compound, affecting aspects such as its physical stability and performance in various applications nih.govfishersci.be.

Chromatographic Techniques

Chromatographic techniques are indispensable tools in chemical analysis for the separation, identification, and quantification of compounds within complex mixtures. These methods are widely applied in monitoring reaction progress, assessing purity, and performing quantitative analysis of chemical compounds like this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique widely employed for qualitative analysis, screening, and monitoring the progress of chemical reactions fishersci.co.ukthegoodscentscompany.commetabolomicsworkbench.org. In the context of this compound research, TLC can be used to track the consumption of starting materials and the formation of products by observing their appearance or disappearance on the TLC plate fishersci.co.ukthegoodscentscompany.com.

The general TLC process involves three main steps: spotting, development, and visualization fishersci.co.uk. A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate fishersci.co.ukthegoodscentscompany.commetabolomicsworkbench.org. The plate is then placed in a developing chamber containing a mobile phase (solvent system), which ascends the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases fishersci.co.ukthegoodscentscompany.com. For effective reaction monitoring, a "cospot" is often used, where the reaction mixture is spotted directly on top of the reactant. This is particularly useful when reactants and products have similar retention factors (Rfs), helping to distinguish between them or identify changes in their appearance under reaction conditions epa.gov. Visualization is commonly achieved using ultraviolet (UV) light, where compounds that absorb UV light appear as dark spots on a fluorescent background fishersci.co.uk.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a robust analytical technique frequently used for the assessment of purity in volatile or semi-volatile compounds. For this compound, GC is a standard method to determine its purity, with commercial specifications often requiring a purity of ≥99.0% uni.lufishersci.befishersci.fiwikidata.orgservice.gov.uk. GC separates components of a mixture by vaporizing them and passing them through a chromatographic column with a carrier gas. The components interact differently with the stationary phase within the column, leading to their separation and subsequent detection. The area under each peak in the chromatogram is proportional to the concentration of the component, allowing for quantitative purity assessment.

Typical Purity Specifications for this compound (GC Assay)

ParameterSpecificationSource
Purity≥99.0% (GC) uni.lufishersci.befishersci.fiwikidata.orgservice.gov.uk

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis of this compound, particularly in applications where high precision and accuracy are required wikipedia.orgfishersci.caepa.govfishersci.nl. HPLC separates compounds by pumping a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

For this compound analysis, a mixed-mode Primesep B column (e.g., 3.2 x 100 mm, 5 µm, 100 Å) has been successfully employed wikipedia.org. The mobile phase typically consists of a mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid (H₂SO₄) acting as a buffer wikipedia.orgfishersci.ca. Detection is commonly performed using a UV detector at a wavelength of 200 nm wikipedia.orgfishersci.ca. This method allows for the retention and quantitative analysis of this compound, even in complex matrices such as copper plating bath solutions where this compound might act as a leveler or brightener fishersci.ca.

Example HPLC Conditions for this compound Analysis

ParameterConditionSource
ColumnPrimesep B, 3.2 x 100 mm, 5 µm, 100 Å wikipedia.org
Mobile PhaseWater, Acetonitrile (MeCN), Sulfuric acid (H₂SO₄) wikipedia.orgfishersci.ca
DetectionUV 200 nm wikipedia.orgfishersci.ca
Flow Rate0.5 mL/min (example) wikipedia.org

Quantitative analysis using HPLC involves evaluating parameters such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) epa.govfishersci.nl. Precision refers to the variability between replicate samples, while accuracy measures how close the calculated concentration is to the known concentration epa.gov.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample over time as its temperature is varied nih.govthermofisher.com. This technique is crucial for determining a material's thermal stability, its fraction of volatile components, and for studying physical phenomena such as phase transitions, absorption, adsorption, and desorption nih.govthermofisher.com. TGA can also provide insights into chemical phenomena, including chemisorption, thermal decomposition, and solid-gas reactions thermofisher.com.

In TGA, a sample is heated at a constant rate, and any mass loss or gain is recorded as a function of temperature or time nih.govuni.lu. For this compound, TGA can reveal its decomposition profile and the temperatures at which it undergoes significant mass changes, indicating its thermal stability thermofisher.comuni.lu. If a compound is thermally stable within a desired temperature range, no significant mass change will be observed thermofisher.com. TGA data is valuable for understanding the thermal behavior and characteristic parameters of materials uni.lu.

Advanced Analytical Methods for Environmental Applications

Advanced analytical methods are increasingly vital for environmental monitoring and assessing ecological health, enabling the detection of hazardous substances in various environmental matrices such as water, air, and soil fishersci.senih.govuni.lu. These techniques offer high sensitivity and the capability for in-situ measurements, allowing for real-time monitoring of environmental conditions fishersci.se.

In the context of this compound, its application as an extractant for chromium ions from wastewater highlights the importance of such analytical methods fishersci.beservice.gov.uk. Spectrophotometric methods have been used to evaluate the extraction efficiency of this compound in this context, demonstrating its potential in environmental remediation efforts fishersci.be. The polymorphism of this compound can also impact its stability in environmental applications, underscoring the need for advanced characterization in this area fishersci.be. These advanced methods contribute to identifying organic pollutants like hydrocarbons and pesticides, providing critical data for regulatory compliance and public health fishersci.se.

Computational Chemistry and Theoretical Studies of Tribenzylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been extensively applied to investigate the chemical behavior and properties of tribenzylamine. These computational methods offer insights into reaction mechanisms, structural parameters, and energetic profiles. For instance, DFT calculations were performed to comprehend the mechanistic aspects of the 1:1 molar reaction of tungsten hexachloride (WCl6) with this compound (tba) in dichloromethane (B109758). This reaction selectively yielded the iminium salt [(PhCH2)2N=CHPh][WCl6] and the ammonium (B1175870) salt [tbaH][WCl6] in equimolar amounts acs.orgnih.gov. The calculations aimed to elucidate the C-H bond activation and subsequent intermolecular hydrogen transfer processes involved in this reaction acs.orgnih.govunipi.it. Similarly, DFT calculations were utilized to clarify structural and mechanistic aspects in the reactions of molybdenum pentachloride (MoCl5) with various amines, including this compound, where C-H bond activation was observed researchgate.net.

Beyond reaction mechanisms, DFT has also been employed for analyzing fundamental properties. For example, the gas-phase base strength of this compound has been studied using B3LYP/6-31G* calculations, revealing an unexceptional gas-phase basicity (965.2 kJ·mol⁻¹) researchgate.net. This contrasts with its anomalously low base strength in aqueous solution (pK BH+ = 4.90), indicating that the solution basicity is primarily influenced by solvation effects, particularly an abnormally large positive entropy of reaction (ΔS° = 76 J·K⁻¹·mol⁻¹) researchgate.net.

Prediction of Catalytic Reaction Pathways

DFT calculations have been instrumental in tracing possible viable pathways for reactions involving this compound. In the context of its reaction with WCl6, a mechanism involving electron transfer from the organic substrate (this compound) to the W center was proposed, with the resulting organic radical cation potentially acting as a source of self-protonation unipi.it. This led to the formation of the iminium salt [(PhCH2)2N=CHPh][WCl6] and the ammonium salt [tbaH][WCl6] through C-H bond activation and intermolecular hydrogen migration acs.orgnih.govunipi.it. These studies highlight how computational modeling can elucidate complex reaction sequences that might be challenging to fully characterize experimentally.

Analysis of Active Sites and Reaction Kinetic Behaviors

The computational studies on this compound's reactivity, particularly with transition metal chlorides like WCl6 and MoCl5, implicitly analyze the active sites involved. The C-H bond activation observed in these reactions suggests specific C-H bonds on the benzyl (B1604629) groups as reactive sites, facilitated by the central nitrogen atom's interaction with the metal center acs.orgnih.govunipi.itresearchgate.net. While specific "active site" analyses in the context of catalysis by this compound itself are less prominent in the provided literature snippets, its role as a ligand or reactant in metal-mediated reactions points to its nitrogen atom and adjacent C-H bonds as key interaction points.

Regarding kinetic behaviors, computational studies can provide insights into reaction rates and the factors influencing them. The observation that this compound exhibits slower reaction rates in certain contexts compared to other amines (e.g., benzylamine (B48309) or dibenzylamine) has been linked to its anomalously low pK BH+ in solution researchgate.net. This suggests that the equilibrium favors its neutral form, which can impact its reactivity. While direct kinetic simulations of this compound's intrinsic catalytic behavior are not detailed in the provided snippets, the mechanistic insights gained from DFT contribute to understanding its reaction kinetics.

Comparison of Activation Energies of Proposed Pathways

Although specific numerical values for activation energies of this compound's reaction pathways are not directly provided in the snippets, the application of DFT calculations to "comprehend mechanistic aspects" acs.orgnih.gov and "clarify structural and mechanistic aspects" researchgate.net inherently involves the evaluation and comparison of transition state energies. Such comparisons are crucial for identifying thermodynamically favored routes and rate-determining steps within proposed reaction mechanisms mdpi.commdpi.com. For example, in the WCl6 reaction, the viability of the electron transfer pathway and subsequent C-H activation would have been assessed by comparing the activation barriers of different potential routes unipi.it. The unexceptional gas-phase basicity of this compound, but its low solution basicity due to solvation effects, implies differences in activation energies for protonation/deprotonation in different phases researchgate.net.

Conformational Analysis and Interatomic Interactions

Conformational analysis of this compound and its derivatives has been explored using computational methods. DFT-optimized geometries, along with related bonding parameters, have been reported for this compound and its reaction products, such as the iminium and ammonium salts formed with WCl6 acs.org. These calculations provide detailed structural information, including Cartesian coordinates and CIF files, which allow for the visualization and analysis of the molecule's three-dimensional arrangement and the interactions between its atoms acs.org. Understanding the preferred conformations is critical as it influences reactivity and intermolecular interactions.

Quantum Chemical Calculations

Beyond DFT, broader quantum chemical calculations have been employed to understand the electronic structure and reactivity of this compound. These methods, which include ab initio approaches, are valuable for predicting reaction pathways, estimating transition state energies, and evaluating connected equilibria rsc.org. For instance, an ab initio theoretical method based on a triadic formula has been used to calculate changes in proton affinities (PAs) in various amines, including this compound, to investigate the effect of substituents on basicity researchgate.net. Such calculations help in understanding the intrinsic electronic properties that govern this compound's behavior in different chemical environments, complementing experimental observations.

Kinetic Simulations

Kinetic simulations, while broadly applied in computational chemistry to model reaction rates and selectivities frontiersin.orgnih.govsjsu.eduosti.govicp.ac.rursc.org, have also been applied in contexts involving this compound. For example, kinetic Monte-Carlo simulations were used to investigate structure development in highly branched segmented polyurethaneureas, where this compound was synthesized from triolein (B1671897) and utilized as a potential bio-monomer for polymer production researchgate.net. These simulations demonstrated the gradual increase in polymer molecular weights and the influence of solution concentration on gel point and cyclization, showing good agreement with experimental results researchgate.net. This indicates the utility of kinetic simulations in understanding the behavior of this compound in complex reaction systems, particularly in polymer chemistry, by modeling the progression of reactions over time.

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions. Implicit solvent models, in particular, offer a computationally efficient alternative to explicit solvent simulations by representing the solvent as a continuous dielectric medium rather than individual solvent molecules dtic.milicmab.es. This approach allows for the simulation of larger systems and longer timescales, which can be advantageous for studying complex molecular systems icmab.es.

While general applications of implicit solvent MD simulations are widespread in biomolecular studies, such as protein folding and protein-surface interactions dtic.milicmab.esuiuc.edu, specific detailed studies employing implicit molecular dynamics simulations solely for the this compound molecule itself are not extensively documented in the provided search results. However, molecular dynamics simulations, without explicit mention of the solvent model (implicit or explicit), have been applied to a "gyroscope-inspired this compound hemicryptophane" acs.org. These simulations were used to investigate the rigidity of the cyclotriveratrylene (B73569) (CTV) stator framework and the gyration of the three p-phenylene rotators within the molecule acs.org. The studies identified gyration of the p-phenylene rotators on the millisecond timescale at -93 °C, with more dynamic but still hindered motion observed at room temperature (27 °C) acs.org. The activation energy for this p-phenylene rotation was determined to be approximately 10 kcal mol⁻¹ acs.org. The compact size of the cavity in this system was noted to help prevent the inclusion of solvent and gaseous molecules that could inhibit rotation nih.gov.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach used to establish a relationship between the chemical structure of a compound and its biological activity or other properties. This enables the prediction of the activity of new compounds based on their structural features.

This compound and its derivatives have been included in various SAR studies, particularly in the context of identifying compounds with biological activity. For instance, a study focusing on the SAR of amines, including this compound, revealed its improved bioactivity against Pseudomonas aeruginosa, demonstrating a minimum inhibitory concentration (MIC) of 6.5 µM . This finding highlights the potential of this compound as a scaffold for developing antimicrobial agents.

Table 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa

CompoundMIC (µM) against P. aeruginosa
This compound6.5
Benzylamine25

Beyond direct antimicrobial activity, this compound derivatives have been explored in SAR models for their efficacy against parasitic protists, such as Toxoplasma gondii and Plasmodium falciparum nih.govmdpi.com. In such studies, the "substituted di/tribenzylamino ethoxy end" of certain chemical structures was identified as a variable region influencing the compounds' efficacy nih.gov. This indicates that the this compound moiety can be a critical component in the design of anti-infective agents mdpi.com.

Furthermore, this compound has been part of Quantitative Structure-Property Relationship (QSPR) models, which are closely related to SAR. For example, it was included in a molecular structure-based model for predicting the surface tension of organic compounds researchgate.net. In this QSPR model, this compound (CAS 620-40-6) had an experimental surface tension of 40.0 dyn cm⁻¹ and a calculated value of 41.7 dyn cm⁻¹, with a difference of 1.7 dyn cm⁻¹ researchgate.net.

Table 2: Surface Tension Prediction for this compound in a QSPR Model researchgate.net

CompoundCAS NumberExperimental Surface Tension (dyn cm⁻¹)Calculated Surface Tension (dyn cm⁻¹)Difference (dyn cm⁻¹)
This compound620-40-640.041.71.7

These computational and theoretical investigations underscore the utility of this compound as a subject of study in understanding molecular mechanisms and as a structural motif in the design and optimization of compounds with desired properties.

Applications of Tribenzylamine in Advanced Research Fields

Catalysis and Organic Synthesis

Tribenzylamine plays a crucial role in facilitating various organic transformations, notably through its involvement in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its utility in this domain often stems from its ability to form stable metal complexes that act as efficient catalysts.

Dimeric ortho-palladated complexes of this compound have been extensively investigated as highly efficient catalysts for Hiyama coupling reactions, particularly when conducted under microwave irradiation nih.govnih.govtci-chemical-trading.com. These catalytic systems enable the synthesis of biaryl products with high yields within short reaction times tci-chemical-trading.com. Research indicates that such complexes can achieve excellent yields under microwave conditions, highlighting their potential industrial relevance nih.gov. For instance, studies have demonstrated their efficacy in promoting Hiyama cross-coupling reactions nih.gov.

This compound serves as a valuable nitrogen group source in chemical reactions, especially those involving the formation of C-N bonds nih.govnih.govuni.lu. It can participate in substitution reactions that lead to C-N bond formation nih.gov. Furthermore, this compound is commonly utilized as a catalyst in various chemical reactions, providing a versatile platform for both C-C and C-N bond formation wikidata.orgfishersci.ca. This catalytic activity, particularly for C-C bond formation, is often observed when this compound is part of metal complexes in cross-coupling reactions tci-chemical-trading.comnih.gov.

Current research literature, based on the performed searches, does not explicitly detail a direct role for this compound as a catalyst or reagent in stereoselective aldol (B89426) condensations. While aldol condensations are fundamental reactions for C-C bond formation and stereoselectivity is a critical aspect, specific applications involving this compound in this context were not identified.

The conducted literature review did not yield specific details regarding the direct use of this compound in the synthesis of heterocyclic compounds, such as 2,5-diarylpyrroles. While the synthesis of heterocyclic compounds is a broad and active area of organic chemistry, a direct catalytic or stoichiometric role for this compound in the formation of these structures, particularly 2,5-diarylpyrroles, was not identified in the search results.

No specific information detailing the direct role of this compound in the synthesis of alpha,beta-unsaturated carbonyl compounds was found in the conducted searches. The synthesis of these compounds, which are important building blocks in organic chemistry, typically involves various established methods, but this compound's direct involvement was not highlighted.

Synthesis of Heterocyclic Compounds (e.g., 2,5-Diarylpyrroles)

Environmental Chemistry and Remediation

This compound plays a significant role in environmental chemistry, primarily as an effective agent for the extraction and remediation of heavy metal contaminants from aqueous solutions.

Extraction Agent for Chromium (VI) and Chromium (III) from Wastewater

This compound has demonstrated considerable efficacy as an extractant for both hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)) from industrial wastewater and effluents. For Cr(VI), TBA facilitates its extraction as an ion-pair complex under acidic conditions. Studies have shown that Cr(VI) can be nearly quantitatively extracted from hydrochloric and sulfuric acid solutions using TBA dissolved in diluents such as chloroform (B151607) or toluene. The optimal pH range for Cr(VI) extraction typically falls within acidic conditions, for example, from below pH 1.0 to 3.0. Once extracted into the organic phase, Cr(VI) can be effectively stripped back into an aqueous phase using a stripping agent like sodium hydroxide (B78521) (NaOH) for recovery or further treatment. nih.govchemrj.organalis.com.my

Similarly, TBA has been successfully employed for the solvent extraction of Cr(III) from aqueous oxalate (B1200264) solutions when dissolved in chloroform. Research indicates that under optimized conditions, the extraction efficiency for Cr(III) can reach 100%. The stoichiometry of the extracted species for Cr(III) suggests a mole ratio of 3.0 for [TBA]/[Metal complex], implying the formation of a tri-negative chromium(III) complex, most likely [Cr(OX)]. The application of high molecular weight amines like TBA holds substantial promise for the separation and recovery of toxic metals such as chromium from industrial waste streams. ijpacr.com

The following table summarizes key findings regarding this compound's effectiveness in chromium extraction:

Chromium SpeciesExtraction MediumDiluentExtraction EfficiencyStripping AgentReference
Chromium (VI)Acidic pHTolueneHighNaOH nih.gov
Chromium (VI)HCl, HSOChloroformNearly QuantitativeNot specified chemrj.org
Chromium (VI)pH < 1.0 to 3.0DCMHighNot specified analis.com.my
Chromium (III)Aqueous OxalateChloroform100%Not specified ijpacr.com

Remediation Strategies Involving this compound

This compound's primary contribution to environmental remediation strategies lies in its application in liquid-liquid extraction for the removal of heavy metals, particularly chromium, from contaminated water sources. This method involves the selective transfer of target pollutants from an aqueous phase to an organic phase containing TBA, followed by a stripping step to recover the metal and regenerate the extractant. This approach aligns with broader heavy metal remediation techniques that prioritize the separation and stabilization of contaminants. The effectiveness of TBA as an extractant positions it as a valuable component in developing efficient and targeted remediation protocols for industrial effluents. nih.govijpacr.comresearchgate.net

Materials Science and Polymer Chemistry

This compound is a compound of interest in materials science and polymer chemistry, serving as a monomer or component in the synthesis of various polymeric materials with tailored properties.

Production of Polymers and Resins

This compound can be utilized as a bio-monomer for the synthesis of various polymers, including polyurea and polyamide. Recent advancements include the successful synthesis of novel this compound from triolein (B1671897), a major component of rapeseed oil. This development highlights its potential as a renewable, bio-based building block for sustainable polymer production. researchgate.netresearchgate.netgoogle.com

Beyond its role as a bio-monomer, this compound is also involved in the broader production of polymers and resins, contributing to materials with specific characteristics. It can function as a component in the synthesis of phenolic resins, where it may act as a secondary and/or tertiary amine catalyst. Furthermore, in the context of general polymerization reactions, this compound is recognized for its utility as a polymerization catalyst or reagent. ontosight.aifree.frgoogle.comambeed.com

Development of Hyperbranched Polyurea

The synthesis of hyperbranched polyurea represents a significant application area for this compound. This compound, particularly when derived from bio-based sources like triolein, is a key precursor in the development of these highly branched polymers. Hyperbranched polyureas possess unique architectural features, characterized by a globular shape, high molecular mass at lower viscosity, and excellent solubility. These properties make them particularly suitable for applications requiring low volatile organic compound (VOC) content, such as in advanced coating formulations. researchgate.netresearchgate.netpcimag.com

The resulting hyperbranched polyureas exhibit a range of desirable properties, including durability and high resistance to atmospheric, chemical, and biological factors. These characteristics position them for diverse applications, including their potential use as optical, electronic, magnetic, and nano-materials. The synthesis of polyurea typically involves a step-growth polymerization reaction between an isocyanate monomer/prepolymer and a polyamine, where this compound contributes as a crucial polyamine component. researchgate.netresearchgate.netmdpi.com

The following table outlines the applications of this compound in materials science and polymer chemistry:

Application AreaSpecific UseRole of this compoundReference
Polymer ProductionPolyurea and PolyamideBio-monomer (from triolein) researchgate.netresearchgate.netgoogle.com
Polymer ProductionPhenolic ResinsSecondary and/or tertiary amine catalyst free.frgoogle.com
Polymer ProductionGeneral PolymerizationPolymerization catalyst/reagent ambeed.com
Hyperbranched PolyureaSynthesis of Hyperbranched PolyureaBio-monomer, precursor for advanced materials researchgate.netresearchgate.net
Hyperbranched PolyureaCoatings (low-VOC)Contributes to globular shape, low viscosity, high solubility pcimag.com
Hyperbranched PolyureaOptical, Electronic, Magnetic, Nano-materialsContributes to durability, chemical/biological resistance researchgate.netresearchgate.netmdpi.com

Synthesis of Polyamides and Polyureas from Bio-monomers

The increasing focus on sustainable chemistry and bio-based materials has led to investigations into utilizing this compound and its derivatives in the synthesis of polymers from renewable resources. This compound and triamine, derived from triolein (a major component of rapeseed oil), have been identified as potential bio-monomers for the production of polyurea and polyamide researchgate.net. This research highlights a practical methodology for synthesizing these novel compounds from vegetable oil feedstocks, which can then be used to create polymers such as hyperbranched polyurea with potential applications in optical, electronic, magnetic, and nanomaterials researchgate.net. The development of such bio-based monomers is crucial for reducing reliance on fossil resources and fostering more environmentally friendly polymer production researchgate.netchemistryviews.org.

Applications in Coatings and Corrosion Inhibitors

This compound has been explored for its utility in materials science, particularly in the development of polymers and coatings, where its properties can enhance durability and performance ontosight.ai. While specific detailed research findings directly linking this compound to coatings and corrosion inhibition were not extensively detailed in the provided search results, the broader category of "Materials Science" applications suggests its potential. Amines, in general, are known for their role in various industrial applications, including the production of resins and as extractants fengchengroup.com. Its ability to act as an extractant for chromium ions from wastewater also demonstrates its utility in environmental chemistry, which can be related to protective applications .

Biological and Medicinal Chemistry

This compound's chemical structure, with its three benzyl (B1604629) groups, contributes to its unique interactions within biological systems, making it a compound of interest in medicinal chemistry . It has been recognized for its potential in various pharmaceutical applications and as an intermediate in the synthesis of drugs ontosight.aifengchengroup.com.

Synthesis of Biologically Active Compounds

This compound serves as a nitrogen group source in chemical reactions involving C-N bond formation, making it valuable in the synthesis of various nitrogen-containing compounds, including imines . It has been used as an intermediate in the synthesis of certain drugs, leveraging its ability to participate in diverse chemical reactions ontosight.aifengchengroup.com. Amines, in general, are crucial intermediates in the synthesis of many industrially important compounds, including pharmaceuticals researchgate.net. For example, this compound has been utilized as a base in peptide synthesis fishersci.ca.

Antimicrobial Activity (e.g., against Pseudomonas aeruginosa)

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens . Research focusing on the structure-activity relationship (SAR) of amines, including this compound, revealed improved bioactivity against Pseudomonas aeruginosa, achieving a minimum inhibitory concentration (MIC) of 6.5 µM proquest.commdpi.com. This indicates that increasing the number of benzyl substitutions enhances antimicrobial efficacy, suggesting its potential for developing this compound-based antibiotics . The high antimicrobial effect observed with Gram-positive bacteria, compared to Gram-negative ones, has been attributed to differences in bacterial membrane composition mdpi.com.

Antimicrobial Activity Against P. aeruginosa

CompoundMIC (µM) against P. aeruginosa
This compound6.5
Benzylamine (B48309)25
Dibenzylamine (B1670424)12.5

Antimalarial Activity (e.g., against Plasmodium berghei and Plasmodium falciparum)

This compound has also been investigated for its antimalarial properties ajol.info. Studies have shown that synthesized tribenzylamines can exhibit significant antiplasmodial activity. For instance, in one study, six analogues of tris-benzylamines were synthesized and screened for in vivo curative antimalarial activity against Plasmodium berghei-infected mice, with all compounds demonstrating good curative activities ajol.info.

Furthermore, trinitro-tribenzylamine derivatives have been tested in vitro against Plasmodium falciparum isolates (3D7 strain) using a parasite lactate (B86563) dehydrogenase assay repec.orgjuniperpublishers.com. These derivatives showed significant activity with IC₅₀ values ranging from 18 to 30 nM repec.orgjuniperpublishers.comresearchgate.net. Notably, the meta-trinitro this compound derivative exhibited better antiplasmodial activity (IC₅₀: 18.823 nM) than chloroquine (B1663885) phosphate (B84403) (IC₅₀: 22.777 nM), and also outperformed ortho- (IC₅₀: 30.287 nM) and para- (IC₅₀: 22.297 nM) derivatives repec.orgjuniperpublishers.com. These findings suggest that this compound derivatives could serve as new lead compounds for the development of novel antimalarial drugs juniperpublishers.comresearchgate.net.

In vitro Susceptibility of Plasmodium falciparum Isolates to Trinitro-Tribenzylamine Derivatives and Standard Drugs repec.orgjuniperpublishers.com

CompoundIC₅₀ (nM) against Plasmodium falciparum (3D7 strain)
Meta-trinitro this compound (3TBN)18.823
Para-trinitro this compound (4TBN)22.297
Chloroquine Phosphate (CQ)22.777
Ortho-trinitro this compound (2TBN)30.287

Tyrosine Kinase Enzyme Inhibition and Antiproliferative Potential

This compound has been identified as a potential inhibitor of tyrosine kinase enzymes ajol.infogoogle.com. Tyrosine kinases are critical in regulating cell proliferation and differentiation, and their inhibition positions this compound as a promising antiproliferative agent, particularly in cancer research google.com. Research has indicated that tribenzylamines can inhibit tyrosine kinase activity, which is crucial for developing targeted cancer therapies . This compound derivatives and their salts have been found to possess tyrosine kinase inhibitory activity, suggesting their potential use as anti-cancer agents, anti-carcinogenic agents, and agents for preventing cancer metastasis google.com.

Role as a Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to participate in diverse chemical reactions. ontosight.ai It is commonly employed in the pharmaceutical industry for the synthesis of different drugs, including anti-inflammatory, analgesic, and antipyretic medications. fengchengroup.com this compound's structural framework, characterized by a central nitrogen atom bonded to three benzyl groups, imparts hydrophobic and steric properties that enhance its utility as a precursor in organic synthesis, particularly for pharmaceuticals and specialty chemicals. medkoo.com For instance, this compound hydrochloride, a related compound, is primarily used as a pharmaceutical intermediate in the preparation of antidepressants and antipsychotic medications. lookchem.com Research has also explored the synthesis of trinitro-tribenzylamine derivatives, which have shown significant antiplasmodial activity against Plasmodium falciparum, indicating their potential as new templates for antimalarial drug development.

Sensing Applications (e.g., Hydrogen Ion Concentrations)

This compound has been investigated for its potential in sensing applications, particularly for detecting hydrogen ion concentrations. medkoo.com Hydrogen ion-selective solid contact electrodes based on this compound have demonstrated excellent performance, exhibiting a Nernstian slope of 55.1 mV/pH (at 20 ± 0.2 °C) and a wide linear response range from pH 2.48 to 11.21. researchgate.net These pH-selective electrodes, utilizing this compound as a hydrogen ion carrier, have shown a fast response time of 8 seconds and good reproducibility and stability. koreascience.kr The biocompatibility of pH-ion selective electrodes (ISEs) based on this compound has also been demonstrated in clinical applications, including direct application to human blood. koreascience.kr

Research into Estrogen and Progestogen Receptor Activity

This compound and its derivatives have been explored in research related to estrogen and progestogen receptor activity. This compound is listed as a compound with biological activity targeting both estrogen receptors and progestogen receptors. biocrick.com Research in this area often involves understanding how compounds interact with these receptors, which are crucial in various biological processes and drug development, particularly for conditions like breast cancer. enamine.netgoogle.com While direct detailed research findings on this compound's specific interaction mechanisms or quantitative data regarding its receptor activity are not extensively detailed in the provided snippets, its mention as a target for these receptors indicates its relevance in such studies. biocrick.com

Ultraviolet Absorber Properties

This compound derivatives have been identified as effective ultraviolet (UV) absorbers. google.com These compounds are useful for preventing sunburn and the deterioration of organic high polymer materials caused by UV radiation. google.com The ability to absorb UV light makes this compound derivatives valuable in various applications where UV protection is required. google.com

Analytical Chemistry

This compound finds significant application in analytical chemistry, particularly as an internal standard in various spectroscopic techniques.

Use as an Internal Standard in Mass Spectrometry (MS)

This compound is utilized as an internal standard (IS) in mass spectrometry (MS) to enhance the accuracy of quantitative analysis and to compensate for variability introduced during sample preparation and instrumental drift. scioninstruments.com In procedures for quantitating tetrahydrocannabinol (THC) in plant material using Gas Chromatography-Mass Spectrometry (GC/MS), this compound is prepared as an internal standard solution. For instance, a 300 µg/mL this compound solution can be prepared by dissolving 30 mg of this compound in 100 mL of methanol. The ratio of ion abundances for the analyte (e.g., THC) versus this compound is calculated to determine concentrations, providing a stable reference point for data processing and ensuring more consistent results. scioninstruments.com

Use as an Internal Standard in Ion Mobility Spectrometry (IMS)

This compound also serves as an internal standard in Ion Mobility Spectrometry (IMS). unodc.orgnih.gov Its use as a chemical standard in IMS is attributed to its steric effects and predictable drift times. For example, in the analysis of new psychoactive substances, this compound has been used as an internal standard with a drift time of 10.8 minutes. unodc.org Research has shown that the mobility of this compound, like other analytes, can be affected by contaminants such as moisture or organic compounds in the buffer gas, leading to the formation of ion-molecule clusters. nih.govresearchgate.netresearchgate.net Despite these potential effects, its consistent behavior makes it a suitable standard for calibrating IMS measurements and understanding the influence of various factors on ion mobility. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems with Tribenzylamine

This compound and its metal complexes have demonstrated promise as catalysts or ligands in various chemical reactions. ontosight.ai Research indicates its utility in reactions such as Hiyama coupling reactions under microwave irradiation. An ortho-palladated complex of this compound has been explored as an efficient, air- and moisture-tolerant catalyst for the amination of various aryl halides with secondary amines, yielding substituted tertiary aryl amines in high yields and short reaction times. researchgate.net This highlights its potential in C-N cross-coupling reactions. researchgate.net Further studies are exploring the development of heterogeneous bimetallic catalysts, such as Pt-Sn/γ-Al₂O₃, which facilitate the direct synthesis of secondary and tertiary amines from primary or secondary amines with alcohols via a borrowing hydrogen strategy. This approach is considered a green and concise method for accessing higher-order amines.

Exploration of Advanced this compound Derivatives

The exploration of advanced this compound derivatives is a significant area of research, driven by the potential for enhanced reactivity and diverse applications. This compound itself is considered a less common, but specialized, derivative within the broader category of benzylamine (B48309) derivatives, finding use in phase transfer catalysis and organic synthesis. datavagyanik.com Substituted benzylamines, which include this compound derivatives with various functional groups, offer high customization potential for specific needs in fine chemicals and pharmaceuticals. datavagyanik.com For instance, novel this compound derivatives have been synthesized from triolein (B1671897), a major component of rapeseed oil, with potential applications as bio-monomers for polymers like polyurea and polyamide, which could be used in optical, electronic, magnetic, and nano-materials. researchgate.net Furthermore, specific this compound derivatives have been investigated for their biological activities. A study synthesized trinitro-tribenzylamine analogues and assessed their antiplasmodial activity against Plasmodium falciparum, identifying meta-trinitro this compound as a potent derivative. researchgate.net Another patent describes this compound derivatives as tyrosine kinase inhibitors, ultraviolet light absorbers, and antimicrobial agents. google.com

Further Elucidation of Biological Mechanisms of Action

While this compound is primarily known for its chemical applications, research is emerging to elucidate its biological mechanisms of action, particularly for its derivatives. For example, studies on trinitro-tribenzylamine derivatives have shown significant antiplasmodial activity against Plasmodium berghei and Plasmodium falciparum at low concentrations. researchgate.net The mechanism of action for some antimalarial amine compounds, including certain this compound derivatives, is thought to involve protonation in the acidic food vacuole of the parasite, leading to the inhibition of heme polymerization. This accumulation of toxic heme is lethal to the parasite. The precise molecular targets and pathways for this compound itself involve the formation of C-N bonds and participation in various chemical reactions, with the exact mechanism depending on the specific reaction conditions.

Sustainable Synthesis and Application of this compound

The focus on sustainable chemistry is driving research into greener synthesis methods and environmentally friendly applications for this compound. One alternative synthesis route involves the reductive amination of benzaldehyde (B42025) using ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride or hydrogen gas over a palladium catalyst. This method is appealing to green chemistry principles as it avoids halogenated reagents. Another sustainable approach involves the synthesis of this compound from benzyl (B1604629) chloride and ammonium acetate in water, demonstrating high efficiency and scalability. samipubco.com This method utilizes water as a green solvent, employs economical ammonium salts as a nitrogen source, avoids toxic reagents, and offers easy purification. samipubco.com this compound also finds sustainable applications as an extractant for separating chromium (VI) and chromium (III) from wastewater, contributing to environmental remediation. chemfaces.com Additionally, its use as a stabilizer for pesticides like endrin (B86629) helps prevent decomposition and the formation of undesirable byproducts, aligning with sustainable agricultural practices. procurementresource.com The development of bio-based this compound from renewable feedstocks like triolein (rapeseed oil) for polymer production also represents a significant step towards sustainability. researchgate.net

Integration of Computational and Experimental Approaches

The integration of computational and experimental approaches is increasingly vital in understanding and optimizing the properties and applications of this compound. Computational modeling, such as density functional theory (DFT), can be used to compare activation energies of proposed reaction pathways to identify thermodynamically favored routes. Molecular dynamics (MD) simulations have been employed to analyze the structural and dynamic features of this compound hemicryptophanes, which are molecules with hindered internal rotors. upenn.edunih.gov These simulations, combined with experimental techniques like ¹H VT-NMR, provide insights into the energy barriers and conformational changes within such complex molecular systems. nih.govrsc.org This combined approach allows for a deeper understanding of molecular properties and helps in designing new systems with controlled internal rotation of aromatic rings. upenn.edunih.gov Computational studies also contribute to elucidating reaction mechanisms and predicting the behavior of this compound in various chemical environments. chemfaces.com

Q & A

Q. What are the established synthetic routes for tribenzylamine, and how can researchers optimize reaction conditions to minimize byproducts?

this compound is synthesized via radical dimerization of benzyl radicals and dibenzylamino radicals, as demonstrated in thermal decomposition reactions involving dibenzylamine and peroxides . Key optimization strategies include:

  • Temperature control : Moderating reaction temperatures to balance radical formation and recombination.
  • Catalyst selection : Using peroxides (e.g., dicumyl peroxide) to generate alkoxy radicals, which drive the dimerization process .
  • Byproduct identification : Employing preparative vapor-phase chromatography (vpc) and mass spectrometry (e.g., molecular ion at m/z 287) to distinguish this compound from structural isomers like PhCH₂CH(Ph)NHCH₂Ph, which exhibit distinct fragmentation patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

  • Mass Spectrometry (MS) : The molecular ion peak at m/z 287 confirms this compound. Peaks at m/z 196 [(PhCH₂)N⁺], 210 [(PhCH₂)₂NCH₂⁺], and 91 [PhCH₂⁺] indicate fragmentation pathways .
  • Proton Nuclear Magnetic Resonance (¹H-NMR) : Resonances for benzyl protons (δ ~2.8–3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm) are critical for structural verification .
  • X-ray Crystallography : Monoclinic crystal structure (space group P2₁/a) with a propeller-shaped conformation provides definitive stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic studies of this compound formation, particularly regarding radical vs. ionic pathways?

Conflicting data on reaction mechanisms often arise from:

  • Radical trapping experiments : Introduce inhibitors (e.g., TEMPO) to confirm radical intermediates. Absence of this compound in inhibited reactions supports a radical pathway .
  • Isotopic labeling : Use deuterated dibenzylamine to track hydrogen transfer steps and distinguish between radical recombination and ionic intermediates .
  • Computational modeling : Compare activation energies of proposed pathways using density functional theory (DFT) to identify thermodynamically favored routes .

Q. What methodologies are recommended for analyzing this compound’s stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and identify hazardous byproducts (e.g., NOx, carbon oxides) under oxidative conditions .
  • Compatibility testing : Screen this compound against strong acids and oxidizers to avoid exothermic reactions .
  • Long-term stability studies : Monitor structural integrity via periodic XRD or NMR in controlled storage environments (e.g., inert atmosphere, low humidity) .

Q. How can researchers design experiments to investigate this compound’s role in supramolecular assemblies, given its propeller-shaped conformation?

  • Crystallographic analysis : Use single-crystal XRD to map non-bonding intramolecular distances and steric hindrance effects .
  • Host-guest interaction studies : Employ titration calorimetry (ITC) to quantify binding affinities with macrocyclic hosts (e.g., cucurbiturils).
  • Dynamic light scattering (DLS) : Probe self-assembly behavior in solution under varying pH and solvent polarity .

Methodological Considerations

Q. How should researchers address gaps in toxicological data for this compound while ensuring ethical compliance?

  • In vitro assays : Conduct cytotoxicity screenings using human cell lines (e.g., HepG2) with protocols approved by institutional review boards (IRBs) .
  • Literature synthesis : Cross-reference fragmented data (e.g., IARC carcinogenicity classifications) and prioritize studies replicable under OECD guidelines .
  • Risk mitigation : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during handling .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound synthesis yields?

  • Multivariate analysis : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) .
  • Error source mapping : Use root-cause analysis (RCA) to isolate contamination or instrumental drift .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends obscured by small sample sizes .

Data Presentation Guidelines

Q. How should researchers present crystallographic data for this compound in publications?

  • CIF files : Deposit raw diffraction data in repositories like the Cambridge Structural Database (CSD).
  • Thermal ellipsoid plots : Illustrate molecular geometry using software (e.g., Mercury) to highlight bond angles and torsional strain .
  • Crystallographic tables : Report unit cell parameters (e.g., a = 21.076 Å, β = 93.9°) and refinement statistics (R = 0.092) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.